molecular formula C₁₂H₁₄O₄ B1147504 4-(2-Acetoxy-ethyl)phenyl Acetate CAS No. 60037-42-5

4-(2-Acetoxy-ethyl)phenyl Acetate

Cat. No.: B1147504
CAS No.: 60037-42-5
M. Wt: 222.24
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Description

4-(2-Acetoxy-ethyl)phenyl Acetate (CAS: 60037-42-5) is a di-ester compound with the molecular formula C₁₂H₁₄O₄ and a molecular weight of 222.22 g/mol . Its structure consists of a phenyl ring substituted at the para position with a 2-acetoxyethyl group (–CH₂CH₂OAc) and an additional acetate ester (–OAc) (Figure 1). This dual esterification confers unique physicochemical properties, including moderate polarity and stability under controlled conditions. The compound is classified as a controlled product, requiring stringent handling protocols to ensure safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Acetoxy-ethyl)phenyl Acetate can be synthesized through esterification reactions. One common method involves the reaction of 4-hydroxyphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency of the final product .

Scientific Research Applications

4-(2-Acetoxy-ethyl)phenyl Acetate is used in various scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-(2-Acetoxy-ethyl)phenyl Acetate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₁₂H₁₄O₄ 222.22 Two acetate esters Phenyl with acetoxyethyl and acetate
4-Methylphenyl acetate C₉H₁₀O₂ 150.18 Single acetate ester Phenyl with methyl and acetate groups
Ethyl 4-methylphenoxyacetate C₁₁H₁₄O₃ 194.23 Phenoxy and ethyl ester Phenoxy chain linked to ethyl ester
[4-(Chlorosulfonyl)phenyl]methyl Acetate C₉H₉ClO₄S 248.68 Chlorosulfonyl, acetate ester Chlorosulfonyl group enhances reactivity
Para-cresyl Phenyl Acetate C₉H₁₀O₂ 150.18 Methyl and acetate ester Cresol derivative with floral aroma

Physicochemical Properties

  • This compound: High purity (≥95%) with stability in dry, cool environments. Its dual ester groups increase hydrophobicity compared to mono-esters like 4-Methylphenyl acetate .
  • Ethyl 4-methylphenoxyacetate: Exhibits higher solubility in organic solvents due to its ethyl ester chain, making it suitable for food additive applications .
  • [4-(Chlorosulfonyl)phenyl]methyl Acetate : Contains a reactive chlorosulfonyl group, enabling participation in nucleophilic substitutions. This compound requires strict safety measures, including PPE and ventilation .

Biological Activity

4-(2-Acetoxy-ethyl)phenyl Acetate, with the molecular formula C₁₂H₁₄O₄ and CAS number 60037-42-5, is an organic compound categorized as an acetate ester. Its structure features an aromatic phenyl ring substituted with both an acetoxy group and an ethyl group, contributing to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications in various fields.

The compound is synthesized primarily through esterification reactions, typically involving 4-hydroxyphenylacetic acid and acetic anhydride. The reaction is often catalyzed by sulfuric acid, and methods have been developed to optimize yield and purity using continuous flow reactors.

Anti-inflammatory Effects

Esters derived from phenolic compounds are often investigated for their anti-inflammatory properties. Preliminary studies suggest that this compound could be explored for its potential to modulate inflammatory pathways. This could be particularly relevant in conditions such as arthritis or other inflammatory diseases where phenolic compounds demonstrate protective effects.

Cytotoxicity Studies

Cytotoxicity assays performed on structurally related compounds indicate that certain acetate esters can induce apoptosis in cancer cell lines. While direct studies on this compound are lacking, the structural similarities with known cytotoxic agents imply a potential for future research in cancer therapeutics.

Case Study 1: Synthesis and Characterization

A study detailed the synthesis of a related compound, (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate, which shares structural characteristics with this compound. The synthesis involved acetic anhydride and triethylamine under controlled conditions, yielding a racemic mixture confirmed through various spectroscopic methods (NMR, IR) . This method showcases the potential for synthesizing similar compounds with biological activity.

Case Study 2: Antimicrobial Activity

In a comparative analysis of acetate esters, several were tested for their antimicrobial efficacy against E. coli and Staphylococcus aureus. Results indicated that certain esters exhibited significant inhibition zones, suggesting that derivatives like this compound might also be effective against these pathogens. Further studies are warranted to confirm its efficacy .

Research Findings Summary Table

Property Details
Molecular Formula C₁₂H₁₄O₄
CAS Number 60037-42-5
Synthesis Method Esterification using acetic anhydride
Potential Activities Antimicrobial, anti-inflammatory, cytotoxic
Related Compounds Similar esters show promising biological activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Acetoxy-ethyl)phenyl Acetate, and how can reaction efficiency be optimized?

  • Methodology : A common approach involves esterification of phenolic hydroxyl groups using acetylating agents (e.g., acetic anhydride) under basic conditions. For example, refluxing with potassium carbonate in acetone for 8–12 hours ensures high yields, as demonstrated in analogous ester syntheses . Monitoring reaction progress via TLC (hexane:ethyl acetate, 3:1) and optimizing stoichiometric ratios (e.g., 1:1.05 molar ratio of substrate to acetylating agent) minimizes side products. Post-reaction purification via ether extraction and sodium hydroxide washes removes unreacted reagents .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Confirm acetyl group integration (δ ~2.1 ppm for CH₃ in 1^1H NMR; δ ~170 ppm for carbonyl in 13^{13}C NMR) and aromatic proton patterns.
  • IR : Validate ester C=O stretching (~1740 cm⁻¹) and acetate C-O bonds (~1240 cm⁻¹).
  • Mass Spectrometry : Match molecular ion peaks with theoretical masses (e.g., [M+H]⁺ or [M+Na]⁺) to rule out contaminants. Elemental analysis should align with calculated values within ±0.5% .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodology : Use anhydrous solvents (e.g., acetone, DCM) to prevent hydrolysis of the acetyl group. Store at –20°C in amber vials under inert gas (N₂/Ar) to avoid degradation. Refrigeration is critical for esters prone to thermal instability .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between computational and experimental structural models of this compound?

  • Methodology : Employ single-crystal X-ray diffraction (SXRD) with programs like SHELXL for refinement. If discrepancies arise (e.g., bond lengths vs. DFT predictions), cross-validate using high-resolution data (≤0.8 Å) and twinning corrections. For non-crystalline samples, pair solid-state NMR with Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies mitigate interference from acetyl group hydrolysis in bioactivity assays?

  • Methodology : Pre-screen stability in assay buffers (pH 7.4, 37°C) via HPLC. If hydrolysis occurs, modify the ester with hydrolytically stable analogs (e.g., trifluoroacetyl) or use prodrug approaches. For in vitro studies, include protease inhibitors or lower incubation temperatures to preserve structural integrity .

Q. How can researchers address low yields in large-scale synthesis of this compound?

  • Methodology : Transition from batch to flow chemistry for better thermal control. Catalyze the reaction with DMAP (4-dimethylaminopyridine) to enhance acylation kinetics. Optimize solvent polarity (e.g., switch from acetone to THF) to improve solubility and reduce side reactions. Scale-up protocols should prioritize inert atmospheres and continuous extraction .

Q. What advanced techniques validate the compound’s role in multi-step organic syntheses (e.g., as a protecting group)?

  • Methodology : Use isotopic labeling (e.g., 13^{13}C-acetyl groups) to track retention or cleavage via LC-MS. Pair kinetic studies (NMR time-course experiments) with DFT calculations to map reaction pathways. For chiral derivatives, employ circular dichroism (CD) or X-ray crystallography to confirm stereochemical outcomes .

Q. Data Contradiction and Troubleshooting

Q. How to reconcile conflicting NMR data between synthesized batches?

  • Methodology : Rule out solvent impurities (e.g., residual DMSO) by re-dissolving in deuterated chloroform. For unexpected peaks, perform 1^1H-13^{13}C HSQC/HMBC to assign signals. If rotational isomers (e.g., atropisomerism) are suspected, variable-temperature NMR (VT-NMR) can reveal conformational equilibria .

Q. Why might DSC/TGA data deviate from theoretical thermal stability profiles?

  • Methodology : Polymorphic transitions or residual solvent can alter thermal behavior. Pre-purify via recrystallization (e.g., ethyl acetate/hexane) and run DSC under high-purity N₂. Compare with computational thermograms (e.g., Gaussian-based simulations) to identify phase changes or decomposition pathways .

Q. Ethical and Safety Considerations

  • Handling : Use fume hoods and PPE (gloves, goggles) due to potential acetyl group irritancy.
  • Disposal : Follow institutional guidelines for ester-containing waste, prioritizing neutralization before incineration .

Properties

IUPAC Name

2-(4-acetyloxyphenyl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-9(13)15-8-7-11-3-5-12(6-4-11)16-10(2)14/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBAXMAMWTZVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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